1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-(2-nitrophenyl)piperazine
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Overview
Description
1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-(2-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-(2-nitrophenyl)piperazine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an amidoxime with an appropriate carboxylic acid derivative under basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the oxadiazole derivative reacts with a piperazine derivative.
Introduction of the Nitrophenyl Group: The nitrophenyl group is typically introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-(2-nitrophenyl)piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amino derivatives or deoxygenated products.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-(2-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antimicrobial properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: The compound can be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-(2-nitrophenyl)piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar antimicrobial properties.
Nitrophenyl Piperazines: Compounds with a nitrophenyl group attached to a piperazine ring, known for their pharmacological activities.
Uniqueness
1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-(2-nitrophenyl)piperazine is unique due to the combination of the oxadiazole ring and the nitrophenyl group, which imparts distinct chemical and biological properties .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H19N5O4 |
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Molecular Weight |
333.34 g/mol |
IUPAC Name |
3-methyl-4-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethoxy]-1,2,5-oxadiazole |
InChI |
InChI=1S/C15H19N5O4/c1-12-15(17-24-16-12)23-11-10-18-6-8-19(9-7-18)13-4-2-3-5-14(13)20(21)22/h2-5H,6-11H2,1H3 |
InChI Key |
KZQXLWFLJRSIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1OCCN2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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